Mercury(II) dithizonate
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Overview
Description
Mercury(II) dithizonate is a complex organomercury compound with the molecular formula C₂₆H₂₂HgN₈S₂ and a molecular weight of 711.2 g/mol. This compound is known for its unique structure, which includes mercury coordinated with phenyldiazenecarbothioic acid and phenylhydrazidato ligands.
Preparation Methods
The synthesis of Mercury(II) dithizonate typically involves the reaction of mercury salts with phenyldiazenecarbothioic acid and phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Mercury(II) dithizonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of mercury metal and reduced organic ligands.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other nucleophiles, leading to the formation of new organomercury compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mercury(II) dithizonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mercury(II) dithizonate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Mercury(II) dithizonate can be compared with other organomercury compounds such as:
Mercury(II) acetate: Known for its use in organic synthesis and as a catalyst.
Mercury(II) chloride: Commonly used in analytical chemistry and as a disinfectant.
Mercury(II) thiocyanate: Used in pyrotechnics and as a reagent in chemical analysis.
Properties
IUPAC Name |
N'-anilino-N-phenyliminocarbamimidothioate;mercury(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H12N4S.Hg/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10,14H,(H,16,18);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLPWEHDIDONKL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Hg+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22HgN8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933230 |
Source
|
Record name | Mercury bis(N,2-diphenyldiazene-1-carbohydrazonothioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14783-59-6 |
Source
|
Record name | Mercury bis(N,2-diphenyldiazene-1-carbohydrazonothioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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